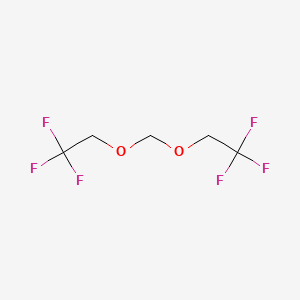

Bis(2,2,2-trifluoroethoxy)methane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- can be synthesized through the aldol condensation reaction of formaldehyde with ethanol . This method involves the reaction of formaldehyde with ethanol under specific conditions to produce the desired compound . Industrial production methods may vary, but the aldol condensation reaction remains a common synthetic route .

化学反応の分析

Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include dichloromethane and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Electrolyte in Lithium Batteries

One of the primary applications of bis(2,2,2-trifluoroethoxy)methane is as an electrolyte in lithium-ion batteries. The compound exhibits high oxidation resistance and compatibility with various electrode materials, making it suitable for use in non-flammable electrolytes.

- Synthesis Process : The synthesis involves the reaction of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of potassium hydroxide. This method yields a product with over 99.98% purity and minimal water content (<0.001%) .

- Performance : In battery applications, this compound has demonstrated improved thermal stability and safety profiles compared to traditional organic solvents .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing various bioactive compounds.

- Case Study : Research has shown that derivatives containing the bis(2,2,2-trifluoroethoxy) group exhibit significant cytotoxic activity against cancer cell lines. For instance, compounds derived from this ether have been evaluated for their ability to inhibit cell growth effectively .

- IC50 Values : Specific derivatives demonstrated IC50 values ranging from 8.14 µM to 10.48 µM in cytotoxic assays, indicating their potential as therapeutic agents .

Fluorinated Solvents

Due to its unique chemical properties, this compound serves as a solvent in various chemical reactions and processes.

- Chemical Stability : The compound's high thermal stability and low reactivity make it an ideal solvent for reactions requiring stringent conditions .

- Applications in Organic Synthesis : It is particularly useful in synthesizing fluorinated compounds where traditional solvents may fail due to reactivity or volatility issues.

Polymer Science

In polymer science, this compound is being investigated for its role in developing advanced materials.

- Composite Materials : The compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability .

- Research Findings : Studies have indicated that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts.

作用機序

The mechanism of action of ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used . For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

類似化合物との比較

Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- can be compared with other similar compounds, such as methane, bis(2-chloroethoxy)- and 1,1,1-trifluoro-2-((2,2,2-trifluoroethoxy)methoxy)ethane . These compounds share some structural similarities but differ in their chemical properties and applications . The unique combination of trifluoroethoxy groups in ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- distinguishes it from other compounds and contributes to its specific reactivity and applications .

生物活性

Bis(2,2,2-trifluoroethoxy)methane (BTEM) is a compound that has garnered attention due to its potential biological activities. This article explores its biological significance, particularly focusing on its anticancer and anti-diabetic properties. The findings are based on a review of diverse research studies and case analyses.

Chemical Structure and Properties

BTEM has a unique chemical structure characterized by the presence of trifluoroethoxy groups. Its molecular formula is C6H6F6O4, with a molecular weight of 242.14 g/mol. The trifluoromethyl groups enhance its lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of BTEM derivatives. For instance, 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from MTT assays for selected compounds derived from BTEM:

| Compound | IC50 (µM) | % Cell Death |

|---|---|---|

| 5b | 10.14 | 51.58% |

| 5d | 8.141 | 50.12% |

| 5m | 10.48 | 53.65% |

These compounds exhibited significant apoptosis in glioblastoma cell lines, as evidenced by DNA fragmentation assays where green fluorescence indicated extensive DNA damage . The mechanism involves the induction of DNA strand breaks, leading to programmed cell death.

Anti-Diabetic Activity

In addition to its anticancer properties, BTEM derivatives have shown promise in anti-diabetic applications. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels. For example:

- Compounds 5d and 5f demonstrated superior anti-diabetic activity compared to other synthesized compounds.

The results suggest that the presence of the bis(trifluoroethoxy) group contributes to these biological effects by potentially modulating metabolic pathways involved in glucose homeostasis .

Case Studies

- Study on Glioblastoma Cells : A study evaluated the effects of BTEM derivatives on LN229 glioblastoma cells over a 48-hour treatment period. Results showed significant cytotoxicity and apoptosis induction, confirming the potential of these compounds as therapeutic agents against aggressive brain tumors .

- Drosophila Model for Diabetes : Another study utilized a Drosophila model to assess the anti-diabetic effects of BTEM derivatives. The findings indicated a marked reduction in glucose levels in treated flies compared to controls, supporting the hypothesis that these compounds can influence metabolic processes beneficially .

特性

IUPAC Name |

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxymethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHZAEZCSWPRGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OCOCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463727 |

Source

|

| Record name | 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6263-71-4 |

Source

|

| Record name | 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。